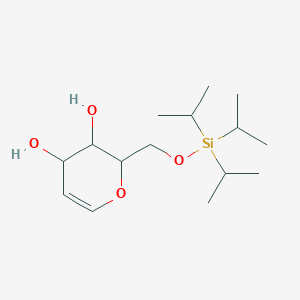![molecular formula C9H12O2 B13638349 rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylicacid](/img/structure/B13638349.png)
rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid: is a bicyclic compound characterized by its unique structure, which includes a bicyclo[222]octane framework with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters or anhydrides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form amides or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride for forming acyl chlorides, followed by reaction with amines or alcohols.
Major Products:
Oxidation: Esters, anhydrides.
Reduction: Alcohols, aldehydes.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: In biological research, derivatives of this compound are studied for their potential biological activity and as probes for studying enzyme mechanisms.
Industry: Used in the production of polymers and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its derivatives. The bicyclic structure provides a rigid framework that can influence the binding affinity and specificity of the compound to its targets.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the ring size and functional groups.
Cyclohexene carboxylic acids: These compounds have a similar carboxylic acid functional group but lack the bicyclic framework.
Uniqueness: The unique bicyclo[2.2.2]octane framework of rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid provides distinct reactivity and stability compared to other bicyclic compounds. This makes it a valuable compound in synthetic chemistry and various applications.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1S,2R,4S)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2,(H,10,11)/t6-,7+,8+/m0/s1 |
InChI Key |
RZQRFJYKWMUYLB-XLPZGREQSA-N |
Isomeric SMILES |
C1C[C@H]2C=C[C@@H]1C[C@H]2C(=O)O |
Canonical SMILES |
C1CC2C=CC1CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


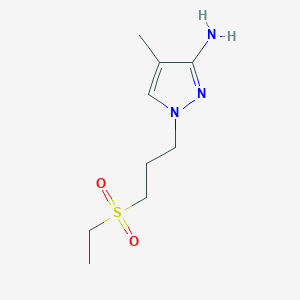
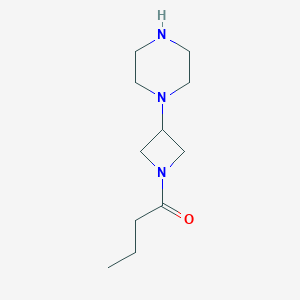
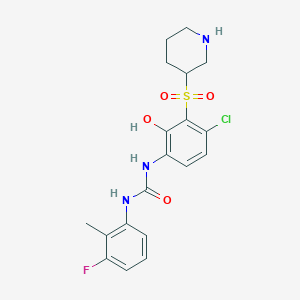
![Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride](/img/structure/B13638272.png)

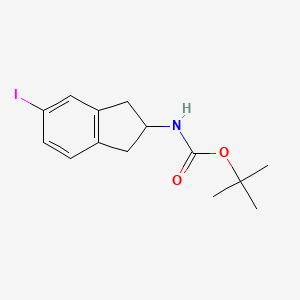
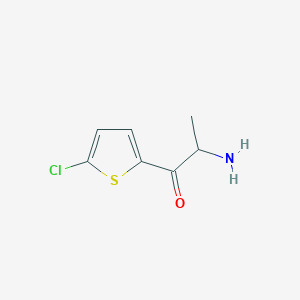

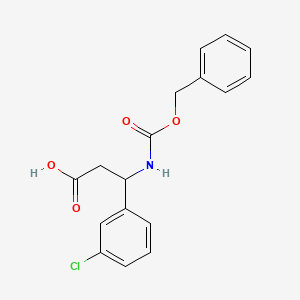
![2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13638297.png)
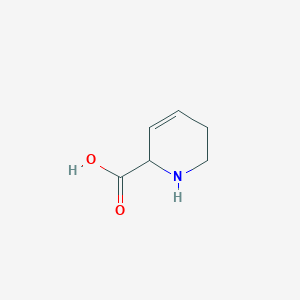
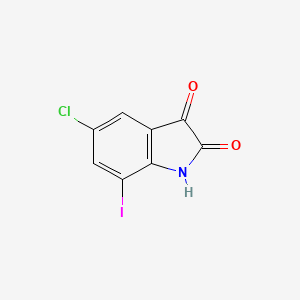
![8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13638311.png)
